Esaprazole - 64204-55-3

Esaprazole

Catalog Number: EVT-267730
CAS Number: 64204-55-3
Molecular Formula: C12H23N3O
Molecular Weight: 225.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Esaprazole is a novel antiulcer compound []. While structurally similar to benzimidazoles like Omeprazole, Pantoprazole, and Rabeprazole, it exhibits distinct biological activities []. Esaprazole demonstrates significant inhibitory effects on gastric acid secretion, making it a subject of interest in ulcer research [, ].

Synthesis Analysis
  • N-cyclohexyl-2-chloroacetamide Synthesis: This precursor is prepared through the reaction of cyclohexylamine and chloroacetyl chloride in the presence of NaOH []. Optimization studies reveal that a molar ratio of 1:1.5:3 (cyclohexylamine: chloroacetyl chloride: NaOH) at a temperature of 15°C yields the highest average yield (93%) with minimal variation [].
  • Esaprazole Formation: N-cyclohexyl-2-chloroacetamide is further reacted with piperazine to obtain Esaprazole [].

This optimized synthetic route offers an industrially viable alternative to the traditional vacuum distillation method, facilitating easier purification through recrystallization [].

Molecular Structure Analysis

While the provided papers don't detail specific molecular structure data for Esaprazole, they highlight its structural similarity to benzimidazoles []. Molecular force field calculations using FieldAlign2.1.1, based on models generated from Omeprazole, Pantoprazole, and Rabeprazole using FieldTemplater2.2.0, confirm this similarity, suggesting comparable bioactivities [].

Mechanism of Action

Esaprazole's primary mechanism of action involves the inhibition of gastric acid secretion [, , ]. It exerts its effects by interacting with the cholinergic parasympathetic pathway, influencing both direct and indirect mechanisms []. Research suggests that Esaprazole:

  • Reduces gastric acid secretion: Exhibits a dose-dependent inhibitory effect on both basal and pentagastrin-stimulated gastric acid secretion [].
  • Targets vagal activity: Demonstrates significant inhibitory effects on gastric acid output and gastrin release stimulated by 2-deoxy-D-glucose, a known stimulant of vagal activity [].
  • Partially blocks acid output: Shows moderate inhibitory activity against bethanechol-evoked acid secretion, indicating a partial blockade of cholinergic receptors [].
  • Reduces vagally mediated gastrin release: Exerts a strong inhibitory effect on bethanechol-induced gastrin release, suggesting a significant role in suppressing vagally mediated gastrin release [].
Applications
  • Investigating Gastric Acid Secretion Mechanisms: Esaprazole serves as a valuable tool for dissecting the complexities of gastric acid secretion, particularly its regulation by the cholinergic pathway [, ].
  • Exploring Gastric Mucosal Protection: Studies demonstrate Esaprazole's ability to stimulate gastric mucus production, suggesting a potential role in enhancing mucosal defense mechanisms [].
  • Evaluating Drug Interactions: Research explores Esaprazole's interaction with other drugs, such as aspirin, to assess its impact on gastric mucosal integrity [].

Acetylcholine

  • Relevance: Esaprazole exerts its inhibitory effects on gastric secretion by interacting with the cholinergic parasympathetic pathway, potentially by antagonizing acetylcholine's actions. This suggests a structural or functional similarity between esaprazole and acetylcholine at certain receptor sites. []

Bethanechol

  • Relevance: Esaprazole effectively inhibits bethanechol-evoked gastric acid secretion in dogs and rats, suggesting that esaprazole may act as a muscarinic receptor antagonist, competing with bethanechol for binding sites and blocking its stimulatory effects. This provides further evidence for the anticholinergic properties of esaprazole. [, ]

Histamine

  • Relevance: Esaprazole demonstrates a comparatively weaker inhibitory effect on histamine-stimulated gastric acid secretion compared to its effects on bethanechol or 2-deoxy-D-glucose-induced secretion. [] Additionally, in isolated guinea-pig gastric fundus, esaprazole failed to counteract histamine-stimulated acid output. [] These findings suggest that esaprazole's mechanism of action might not primarily involve direct antagonism of histamine H2 receptors, unlike some other antiulcer agents.

Pentagastrin

  • Relevance: Esaprazole effectively inhibits pentagastrin-stimulated gastric acid secretion in various experimental models. [, , ] This suggests that esaprazole's antisecretory effects are not limited to blocking cholinergic pathways but may also involve interfering with the actions of gastrin or its downstream signaling pathways.

Pirenzepine

  • Relevance: Pirenzepine serves as a reference drug in several studies investigating esaprazole's effects on gastric secretion. [, ] Both drugs demonstrate significant inhibition of gastric acid secretion, particularly in response to vagal stimulation and bethanechol. This suggests that esaprazole may share a similar mechanism of action with pirenzepine, primarily involving muscarinic receptor antagonism.
  • Relevance: In a clinical study comparing esaprazole and sulglicotide in treating chronic superficial gastritis, both drugs demonstrated similar efficacy in improving symptoms and reducing gastric mucosal inflammation. [] This suggests that esaprazole and sulglicotide, despite their different chemical structures and potential mechanisms of action, may share comparable therapeutic benefits in certain gastrointestinal conditions.

Carbenoxolone

  • Relevance: Both esaprazole and carbenoxolone significantly increase the output of soluble and insoluble gastric mucus in rats. [] This shared effect on gastric mucus production suggests that both compounds might exert gastroprotective effects by enhancing the mucus barrier, which plays a crucial role in protecting the gastric mucosa from damage.

Aspirin

  • Relevance: In a clinical study, esaprazole demonstrated a dose-dependent protective effect against aspirin-induced decreases in gastric mucosal potential difference, a marker of mucosal integrity. [] This suggests that esaprazole might possess cytoprotective properties, potentially mitigating the damaging effects of aspirin on the gastric mucosa.

2-Deoxy-D-glucose

  • Relevance: Esaprazole exhibits a strong inhibitory effect on 2-deoxy-D-glucose-induced gastric acid output and gastrin release in dogs. [] This finding further supports the role of the cholinergic pathway in esaprazole's mechanism of action, as 2-deoxy-D-glucose is believed to stimulate gastric acid secretion through vagal activation.

Properties

CAS Number

64204-55-3

Product Name

Esaprazole

IUPAC Name

N-cyclohexyl-2-piperazin-1-ylacetamide

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

InChI

InChI=1S/C12H23N3O/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11/h11,13H,1-10H2,(H,14,16)

InChI Key

RTFADALJKSFJDZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CN2CCNCC2

Solubility

Soluble in DMSO

Synonyms

esaprazole
esaprazole monohydrochloride
hexaprazol
N-((N-cyclohexylcarbamoyl)methyl)piperazine

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.